![molecular formula C12H9ClN4OS B6530159 N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-58-2](/img/structure/B6530159.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (MCP) is a synthetic compound belonging to the pyrazole family of compounds. It has been studied extensively in recent years due to its potential applications in scientific research. MCP has been found to possess several unique properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of unique properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as well as its potential to act as an immunomodulator.
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound has shown to have a higher IC50 value for COX-1 inhibition, indicating a weaker inhibitory activity against COX-1 compared to other NSAIDs .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation .
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . Therefore, the compound’s action results in anti-inflammatory effects .
Advantages and Limitations for Lab Experiments
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique properties make it useful for a variety of research applications. However, there are also some limitations to its use in the lab. It is not always easy to obtain pure this compound, and the compound can be difficult to store and handle. In addition, this compound is not always compatible with all laboratory techniques and instruments.
Future Directions
There are a number of potential future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential use in the treatment of cancer. Additionally, this compound could be explored for its potential use as an immunomodulator, as well as its potential to act as an anti-oxidant, anti-fungal, and anti-viral agent. Finally, further research could be conducted to improve the synthesis method of this compound and to develop more efficient and cost-effective methods.
Synthesis Methods
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process that involves the use of a variety of chemicals and reagents. The first step is to react 4-chloro-1,3-benzothiazol-2-yl chloride with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces the desired product, this compound. Other methods of synthesis have also been developed, including the use of microwave-assisted synthesis techniques.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c1-17-8(5-6-14-17)11(18)16-12-15-10-7(13)3-2-4-9(10)19-12/h2-6H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPZIBQGOMQNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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